

reference standards for 6-iodopyridazin-4-amine analysis

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Compound of Interest

Compound Name: 6-iodopyridazin-4-amine

CAS No.: 2408968-66-9

Cat. No.: B6241061

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This guide outlines the technical framework for selecting, qualifying, and utilizing reference standards for **6-iodopyridazin-4-amine** (CAS: 2408968-66-9), a critical intermediate in the synthesis of heterocyclic pharmaceutical agents.^[1]

Unlike common pharmacopeial drugs, this compound lacks readily available "Certified Reference Materials" (CRMs) from major bodies like USP or EP. Therefore, this guide focuses on the "User-Qualified Primary Standard" approach—empowering analytical scientists to validate research-grade materials for quantitative use in GLP/GMP environments.

Technical Profile & Reference Standard Strategy

6-Iodopyridazin-4-amine is a polar, electron-deficient heteroaromatic amine.^[1] Its analysis is complicated by potential instability (deiodination), light sensitivity, and high polarity which challenges standard C18 retention.

Feature	Specification
CAS Number	2408968-66-9
Molecular Formula	C ₄ H ₄ IN ₃
Molecular Weight	220.99 g/mol
Critical Impurities	6-chloropyridazin-4-amine (Precursor), 4-aminopyridazine (Des-iodo), 6-iodopyridazin-3-amine (Isomer).[1]
Storage	-20°C, Protect from light (Amber vial), Hygroscopic.

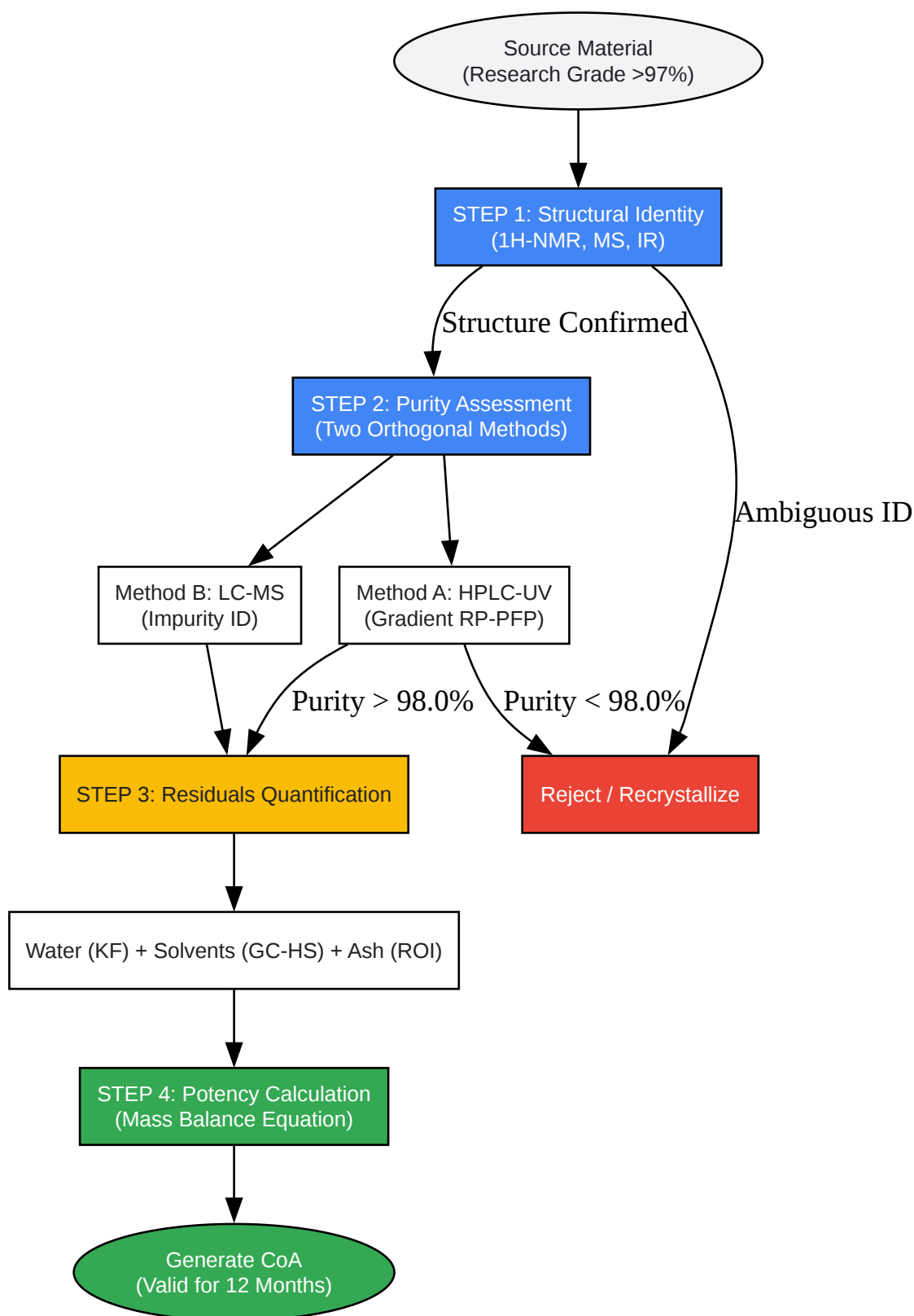
Comparative Analysis of Standard Tiers

For this specific molecule, you will likely purchase Tier 3 and transform it into Tier 2 via the protocol in Section 3.

Tier	Designation	Source	Traceability	Usage Scope
1	Certified Reference Material (CRM)	NMI (e.g., NIST, BAM)	SI Units (Mass/Mole).[1] High metrological validity.	Not Available for this specific intermediate.
2	Qualified Primary Standard	In-House (User Qualified)	Traceable to 1H-NMR & Mass Balance. Validated by orthogonal methods.	Quantitative Analysis (Assay, Impurity Calculation) in GMP/GLP studies.
3	Research Grade Material	Commercial Vendor (e.g., Enamine, Combi-Blocks)	Vendor CoA (often limited to HPLC Area%).	Qualitative ID only. Cannot be used for potency assignment without qualification.

Qualification Workflow (Decision Tree)

The following diagram illustrates the "Self-Validating System" required to promote a Research Grade chemical to a Qualified Primary Standard.



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Caption: Workflow for qualifying **6-iodopyridazin-4-amine** research material into a Primary Reference Standard.

Experimental Protocols

To establish trustworthiness, the following protocols utilize orthogonal detection (UV and MS) to ensure no impurities are co-eluting under the main peak.

Protocol A: Purity Assessment via HPLC-UV (Method of Choice)

Rationale: Standard C18 columns often fail to retain small polar amines like aminopyridazines. A Pentafluorophenyl (PFP) stationary phase is selected for its superior selectivity towards halogenated aromatics and polar bases.

- Instrument: HPLC with PDA Detector (Agilent 1290 or equivalent).
- Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 μ m).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).
- Mobile Phase B: Acetonitrile.[\[1\]](#)[\[2\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)[\[2\]](#)
- Temperature: 30°C.
- Detection: UV at 254 nm (primary) and 280 nm (secondary).
- Gradient:

Time (min)	%B	Description
0.0	5	Initial Hold (Polar retention)
2.0	5	End of Load
15.0	60	Gradient Elution
15.1	95	Wash

| 20.0 | 5 | Re-equilibration [\[1\]](#)

Acceptance Criteria:

- Main peak purity > 98.0% (Area normalization).
- Resolution between Main Peak and nearest impurity (likely 6-chloropyridazin-4-amine) > 2.0. [\[1\]](#)

Protocol B: Impurity Identification via LC-MS

Rationale: UV purity is insufficient if non-chromophoric impurities exist or if co-elution occurs. MS confirms the absence of the "des-iodo" degradant. [\[1\]](#)

- Mode: ESI Positive (+).
- Target Ions:
 - $[M+H]^+ = 221.9$ (6-iodopyridazin-4-amine). [\[1\]](#)
 - $[M+H]^+ = 130.0$ (6-chloropyridazin-4-amine impurity). [\[1\]](#)
 - $[M+H]^+ = 96.1$ (4-aminopyridazine degradant). [\[1\]](#)
- Procedure: Inject the standard at high concentration (0.5 mg/mL). Scan range 50–500 m/z. Verify that the main UV peak corresponds to m/z 221.9 and that no significant m/z 96.1 (degradation) is co-eluting.

Potency Assignment (The "Gold Standard" Calculation)

Do not use the vendor's "98%" label for quantitative calculations. You must calculate the Assigned Potency (P) on an "As-Is" basis using the Mass Balance approach (ICH Q7/Q3A principles).

Where:

- %H₂O: Water content determined by Karl Fischer Titration (Coulometric). Note: Amines can be hygroscopic.[1]
- %RES: Residual solvents determined by GC-Headspace (e.g., Methanol, THF from synthesis).
- %ROI: Residue on Ignition (Sulfated Ash) – measures inorganic salts.
- P_HPLC: Chromatographic purity (Area %) from Protocol A.

Example Calculation:

- HPLC Purity: 99.2%[1]
- Water (KF): 0.5%
- Residual Solvents: 0.3%[1]
- Inorganics: 0.1%[1]
- Assigned Potency = $[100 - (0.5 + 0.3 + 0.1)] * 0.992 = 98.2\%$ [1]

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